molecular formula C17H11Cl2FN2O3S2 B2564713 N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895471-04-2

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B2564713
CAS No.: 895471-04-2
M. Wt: 445.3
InChI Key: XDOJWCJVPKTEER-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Dichlorophenyl Group: The 2,5-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a dichlorobenzene derivative reacts with a suitable nucleophile.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the sulfonyl group can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide
  • N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-bromophenyl)sulfonyl)acetamide
  • N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-methylphenyl)sulfonyl)acetamide

Uniqueness

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is unique due to the presence of the fluorine atom in the sulfonyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially improving their pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN2O3S2/c18-10-1-6-14(19)13(7-10)15-8-26-17(21-15)22-16(23)9-27(24,25)12-4-2-11(20)3-5-12/h1-8H,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOJWCJVPKTEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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